4,4'-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride
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Overview
Description
4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride is a biochemical compound with the molecular formula C15H30ClNO12 and a molecular weight of 451.85 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride involves the reaction of D-mannose with 2-amino-1,3-propanediol under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: In studies involving carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the production of specialized biochemical reagents and standards.
Mechanism of Action
The mechanism of action of 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing various cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-glucose Hydrochloride
- 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-galactose Hydrochloride
Uniqueness
4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride is unique due to its specific structural configuration, which imparts distinct biochemical properties. Compared to similar compounds, it offers unique advantages in terms of binding affinity and specificity in biochemical assays .
Properties
Molecular Formula |
C15H30ClNO12 |
---|---|
Molecular Weight |
451.85 g/mol |
IUPAC Name |
(3S,4R,5S,6R)-5-[2-amino-3-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropoxy]-6-(hydroxymethyl)oxane-2,3,4-triol;hydrochloride |
InChI |
InChI=1S/C15H29NO12.ClH/c16-5(3-25-12-6(1-17)27-14(23)10(21)8(12)19)4-26-13-7(2-18)28-15(24)11(22)9(13)20;/h5-15,17-24H,1-4,16H2;1H/t5?,6-,7-,8-,9-,10+,11+,12-,13-,14?,15?;/m1./s1 |
InChI Key |
NVRPDUMAFYKJCH-SIGCHYNBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)OCC(CO[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)N)O.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)OCC(COC2C(OC(C(C2O)O)O)CO)N)O.Cl |
Origin of Product |
United States |
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